molecular formula C15H12N2O2 B8630078 3-(5-methylbenzimidazol-1-yl)benzoic acid

3-(5-methylbenzimidazol-1-yl)benzoic acid

Cat. No.: B8630078
M. Wt: 252.27 g/mol
InChI Key: DZIYSPVKCSSQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methylbenzimidazol-1-yl)benzoic acid is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a carboxyphenyl group attached to the benzimidazole ring, which imparts unique chemical and physical properties. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylbenzimidazol-1-yl)benzoic acid typically involves the condensation of o-phenylenediamine with a carboxy-substituted benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylbenzimidazol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxy group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

3-(5-methylbenzimidazol-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and coordination polymers.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: It has potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor in metal coatings.

Mechanism of Action

The mechanism of action of 3-(5-methylbenzimidazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyphenyl group enhances its binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The compound can interfere with cellular pathways involved in DNA replication, protein synthesis, and cell signaling, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Carboxyphenyl)-5-methylbenzimidazole
  • 1-(3,4-Dicarboxyphenyl)-5-methylbenzimidazole
  • 1-(3-Carboxyphenyl)-2-methylbenzimidazole

Uniqueness

3-(5-methylbenzimidazol-1-yl)benzoic acid is unique due to the specific positioning of the carboxyphenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-(5-methylbenzimidazol-1-yl)benzoic acid

InChI

InChI=1S/C15H12N2O2/c1-10-5-6-14-13(7-10)16-9-17(14)12-4-2-3-11(8-12)15(18)19/h2-9H,1H3,(H,18,19)

InChI Key

DZIYSPVKCSSQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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